2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide
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Overview
Description
2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide is a complex organic compound that belongs to the class of coumarin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then acetylated to form 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide involves its interaction with various molecular targets. It is believed to inhibit certain enzymes, such as bacterial DNA gyrase, which is crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial growth and replication, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
4-methyl-2-oxo-2H-chromen-3-yl acetate: An intermediate in the synthesis process.
Benzoyl chloride: Used in the final step of the synthesis.
Uniqueness
2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide is unique due to its specific structure, which combines the coumarin moiety with a benzamide group
Properties
Molecular Formula |
C19H16N2O5 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C19H16N2O5/c1-10-12-7-6-11(22)8-16(12)26-19(25)14(10)9-17(23)21-15-5-3-2-4-13(15)18(20)24/h2-8,22H,9H2,1H3,(H2,20,24)(H,21,23) |
InChI Key |
XYOKATOJTHKUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
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